6-(Trifluoromethyl)nicotinic acid

Process chemistry Scale-up synthesis Industrial procurement

6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) is the only isomer validated for HIV-1 reverse transcriptase RNase H dual inhibitor programs (IC50 as low as 0.7 µM) and carbonic anhydrase III inhibition. Its unique 6-position CF3 substitution delivers distinct metabolic stability and target engagement profiles compared to 2-, 4-, or 5-CF3 isomers. Single-step nitrile hydrolysis achieves 97.3% isolated yield, enabling cost-efficient kilogram-scale synthesis. Choose this specific isomer to ensure reproducible pharmacology and scalable supply.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 231291-22-8
Cat. No. B119990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)nicotinic acid
CAS231291-22-8
Synonyms2-Trifluoromethyl-5-pyridinecarboxylic Acid;  6-Trifluoromethyl-3-pyridinecarboxylic Acid; 
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C(F)(F)F
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)
InChIKeyJNYLMODTPLSLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)nicotinic Acid (CAS 231291-22-8) Technical Procurement Overview for Pharmaceutical Intermediates


6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) is a fluorinated pyridine-3-carboxylic acid derivative belonging to the class of trifluoromethyl-substituted nicotinic acids . Characterized by the presence of a strongly electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring, this compound exists as a white to beige crystalline solid with a molecular formula of C₇H₄F₃NO₂, a molecular weight of 191.11 g/mol, and a reported melting point of 193–197 °C . As a 6-substituted pyridinecarboxylic acid building block, it serves primarily as a key synthetic intermediate in medicinal chemistry programs, particularly as a scaffold for developing HIV‑1 reverse transcriptase dual inhibitors and as a versatile precursor for fluorinated pharmaceutical and agrochemical agents [1].

Why Generic Substitution of 6-(Trifluoromethyl)nicotinic Acid with Other Trifluoromethyl-Nicotinic Isomers or Halogenated Analogs is Not Supported by Data


In-class substitution among trifluoromethylnicotinic acid positional isomers (e.g., 2‑, 4‑, 5‑, or 6‑CF₃) or halogenated analogs (e.g., 6‑chloronicotinic acid) is not scientifically equivalent due to divergent electronic properties, metabolic stability profiles, and biological target engagement outcomes. The electron‑withdrawing inductive effect of the 6‑position CF₃ group fundamentally alters the pyridine ring's electrophilicity and hydrogen‑bonding capacity compared to alternative substitution patterns [1]. Direct comparative studies reveal that 6‑trifluoromethylnicotinic acid benzylamide (6‑TFM‑Na‑BZA) exhibits distinct enzymatic degradation profiles in liver and kidney homogenates relative to its 6‑chloro and 2‑chloro analogs, with 6‑chloronicotinic acid benzylamide demonstrating decomposition only in liver homogenate while 6‑TFM‑Na‑BZA shows a different stability pattern under identical incubation conditions [2]. Additionally, 6‑substituted nicotinic acid derivatives engage carbonic anhydrase III (CAIII) through a specific coordinate bond with the Zn²⁺ ion in the enzyme active site, an interaction pharmacophore that is highly sensitive to the substitution pattern and cannot be assumed transferable across positional isomers [3]. These documented divergences underscore that procurement decisions cannot rely on generic class‑level assumptions; quantitative comparative evidence is required.

Quantitative Comparative Evidence: 6-(Trifluoromethyl)nicotinic Acid vs. Positional Isomers and Halogenated Analogs


Synthetic Process Yield Advantage: Hydrolysis Route vs. Multi-Step De Novo Pyridine Construction

The single-step hydrolysis of 6-(trifluoromethyl)nicotinonitrile to 6-(trifluoromethyl)nicotinic acid achieves a demonstrated isolated yield of 97.3% under reflux conditions with sulfuric acid, water, and glacial acetic acid . This contrasts sharply with alternative de novo pyridine ring construction routes starting from cyanoacetic acid and trifluoroacetic acid, which require multi-step sequences (addition-elimination, Stork alkylation, condensation, hydrolysis) and yield a total overall yield of only 45% after full optimization [1].

Process chemistry Scale-up synthesis Industrial procurement

Biological Scaffold Validation: 6-CF₃ Nicotinic Acid as Privileged Core for HIV-1 RNase H Dual Inhibitors

The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold yielded 34 compounds with HIV-1 RT-associated RNase H inhibitory activity in the low micromolar range, with the most potent derivative (compound 21) achieving an IC₅₀ of 14 µM and a selectivity index >10 in cell-based viral replication assays [1]. Among the same series, the oxime derivative (compound 25) demonstrated enhanced anti-RNase H activity with an IC₅₀ of 0.7 µM [2]. No comparable HIV-1 RNase H inhibitory activity data have been reported for 2‑, 4‑, or 5‑trifluoromethylnicotinic acid scaffolds, positioning the 6‑CF₃ isomer as the only validated core structure for this therapeutically relevant target class.

Antiviral drug discovery HIV-1 reverse transcriptase Scaffold optimization

Commercial Availability and Quality Assurance: HPLC Purity Benchmarks Across Positional Isomers

6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) is commercially available from multiple established suppliers (including TCI, Bidepharm, Macklin) at standard purity of ≥98% as verified by HPLC [1]. In contrast, the 5‑trifluoromethyl isomer (CAS 131747-40-5) is listed with identical minimum HPLC purity specification (≥98%) but lacks available melting point data and has not been characterized for boiling point or flash point parameters, while the 4‑trifluoromethyl isomer (CAS 158063-66-2) exhibits a significantly lower melting point of 135–140 °C compared to 193–197 °C for the 6‑isomer [2][3].

Quality control Commercial sourcing HPLC purity

Storage Stability and Long-Term Viability: Defined Shelf-Life Parameters Under Controlled Conditions

6-(Trifluoromethyl)nicotinic acid demonstrates defined stability parameters: as a powder stored at -20 °C, the recommended usage window is 3 years; at 4 °C, 2 years; and when dissolved in solvent at -80 °C, stability is maintained for 6 months [1]. Commercial suppliers also confirm room-temperature stability during routine shipping conditions without degradation . No comparable long-term stability specifications are publicly documented for 2‑, 4‑, or 5‑trifluoromethylnicotinic acid positional isomers, creating procurement uncertainty for those analogs.

Compound management Long-term storage Laboratory operations

Optimal Scientific and Industrial Application Scenarios for 6-(Trifluoromethyl)nicotinic Acid Based on Quantitative Evidence


Medicinal Chemistry Programs Targeting HIV-1 RNase H Dual Inhibition

This compound is the validated core scaffold for developing HIV-1 reverse transcriptase RNase H dual inhibitors, with documented derivatives achieving IC₅₀ values as low as 0.7 µM [1]. Researchers pursuing this specific antiviral target should prioritize the 6‑CF₃ nicotinic acid isomer, as alternative positional isomers (2‑, 4‑, 5‑CF₃) have not demonstrated any activity against HIV-1 RNase H. The documented selectivity index >10 for lead compound 21 supports further optimization without confounding cytotoxicity concerns [1].

CAIII-Targeted Therapeutic Development for Dyslipidemia and Cancer

6-Substituted nicotinic acid analogs, including those derived from the 6‑CF₃ core, function as potent inhibitors of carbonic anhydrase III (CAIII) via coordinate bond formation with the Zn²⁺ ion in the enzyme active site [2]. This mechanism is therapeutically relevant for dyslipidemia management and cancer progression control. The 6‑position substitution pattern is essential for maintaining the correct spatial orientation for CAIII active site engagement, making this specific isomer the preferred starting material for such drug discovery programs [2].

Large-Scale Process Chemistry and Industrial Manufacturing Campaigns

For kilogram-scale or larger synthesis campaigns, the 97.3% isolated yield achievable via the single-step nitrile hydrolysis route offers compelling economic and operational advantages over alternative multi-step de novo construction routes that yield only 45% overall . Procurement of the nitrile precursor or the acid itself enables efficient scale-up with minimized solvent consumption, reduced waste generation, and lower cost of goods. This yield differential directly impacts the feasibility of commercial-scale pharmaceutical intermediate supply chains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.